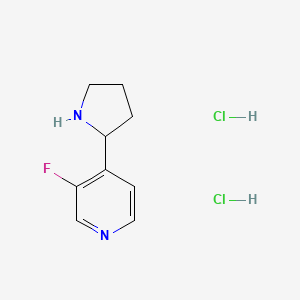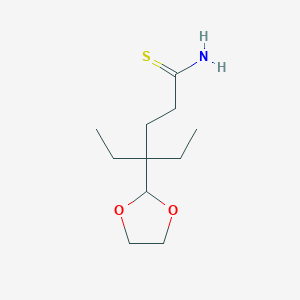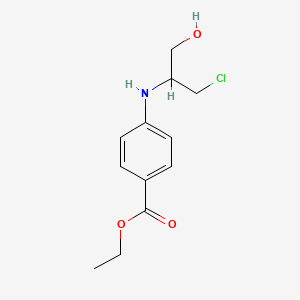
1,1-Dibromo-2-hexylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1,1-dibromo-2-hexyl- is a halogenated cyclopropane derivative with the molecular formula C9H16Br2 and a molecular weight of 284.03 g/mol . This compound is characterized by the presence of two bromine atoms attached to the first carbon of the cyclopropane ring and a hexyl group attached to the second carbon. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
The synthesis of cyclopropane, 1,1-dibromo-2-hexyl- can be achieved through several synthetic routes. One common method involves the reaction of hexylmagnesium bromide with 1,1-dibromo-2-chlorocyclopropane under controlled conditions . This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Cyclopropane, 1,1-dibromo-2-hexyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of cyclopropane derivatives with different functional groups.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound, leading to the formation of cyclopropane derivatives with additional oxygen-containing functional groups.
Common reagents used in these reactions include nucleophiles (e.g., hydroxide ions), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyclopropane, 1,1-dibromo-2-hexyl- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of cyclopropane, 1,1-dibromo-2-hexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropane ring play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups, leading to the formation of new compounds with different biological activities .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane, 1,1-dibromo-2-hexyl- can be compared with other halogenated cyclopropane derivatives, such as:
Cyclopropane, 1,1-dichloro-2-hexyl-: Similar structure but with chlorine atoms instead of bromine.
Cyclopropane, 1,1-dibromo-2-methyl-: Similar structure but with a methyl group instead of a hexyl group.
Cyclopropane, 1,1-dibromo-2-ethyl-: Similar structure but with an ethyl group instead of a hexyl group.
The uniqueness of cyclopropane, 1,1-dibromo-2-hexyl- lies in its specific combination of bromine atoms and a hexyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
41848-90-2 |
|---|---|
Molekularformel |
C9H16Br2 |
Molekulargewicht |
284.03 g/mol |
IUPAC-Name |
1,1-dibromo-2-hexylcyclopropane |
InChI |
InChI=1S/C9H16Br2/c1-2-3-4-5-6-8-7-9(8,10)11/h8H,2-7H2,1H3 |
InChI-Schlüssel |
WPTBDWWKCWNJPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CC1(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3,5,6-triacetyloxy-4-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12086628.png)







![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)



